4-CHLORO-1,3-DIMETHYL-N'~5~-[(E)-1-(2-NITROPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE
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Overview
Description
4-chloro-N’-{2-nitrobenzylidene}-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C13H12ClN5O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
The synthesis of 4-chloro-N’-{2-nitrobenzylidene}-1,3-dimethyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide with 2-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The product is then purified by recrystallization .
Chemical Reactions Analysis
4-chloro-N’-{2-nitrobenzylidene}-1,3-dimethyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The compound can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Scientific Research Applications
4-chloro-N’-{2-nitrobenzylidene}-1,3-dimethyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 4-chloro-N’-{2-nitrobenzylidene}-1,3-dimethyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N’-{2-nitrobenzylidene}-1,3-dimethyl-1H-pyrazole-5-carbohydrazide include:
2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate: This compound has a similar pyrazole core but different substituents, leading to distinct chemical and biological properties.
Indole derivatives: These compounds also contain nitrogen heterocycles and have been studied for their biological activities, such as anti-inflammatory and analgesic effects.
Properties
Molecular Formula |
C13H12ClN5O3 |
---|---|
Molecular Weight |
321.72g/mol |
IUPAC Name |
4-chloro-2,5-dimethyl-N-[(E)-(2-nitrophenyl)methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H12ClN5O3/c1-8-11(14)12(18(2)17-8)13(20)16-15-7-9-5-3-4-6-10(9)19(21)22/h3-7H,1-2H3,(H,16,20)/b15-7+ |
InChI Key |
TXJGGPNGZXWKRK-VIZOYTHASA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])C |
Isomeric SMILES |
CC1=NN(C(=C1Cl)C(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-])C |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
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